5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMERVMVHXNLRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The most widely used approach for preparing 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis , which is a cyclization reaction between a thioamide (or thiourea derivative) and an α-haloketone or α-haloaldehyde.
General Reaction:
Thiourea derivative + α-haloketone → 2-aminothiazole derivative-
- Solvents: Ethanol or toluene
- Temperature: Reflux conditions (80–120°C)
- Catalysts: Acid catalysis such as phosphorus oxychloride (POCl₃) can be used to enhance cyclization efficiency
- Reaction time: Several hours (typically 4 h)
Example:
Reaction of 2,4-dimethylphenacyl bromide (α-haloketone with 2,4-dimethylphenyl substituent) with thiourea under reflux in ethanol yields this compound after purification.
Condensation of 2-Aminothiazole with Aromatic Aldehydes
Another approach involves the condensation of 2-aminothiazole derivatives with substituted aromatic aldehydes (e.g., 2,4-dimethylbenzaldehyde) to form Schiff bases, which can be further processed to yield the desired aminothiazole.
- Typical Conditions:
- Solvent: Ethanol
- Catalyst: Acetic acid
- Temperature: Reflux
- Reaction time: Several hours
This method is more commonly used for analogs but can be adapted for the target compound.
Detailed Synthetic Procedure from Literature
A representative synthesis of 4-phenyl-1,3-thiazol-2-amines, structurally related to this compound, was reported by a study focusing on antileishmanial agents. The synthesis employed the Hantzsch and Weber methodology:
-
- Aromatic ketone (e.g., 2,4-dimethylphenyl ketone)
- Thiourea (molar ratio 1:2)
- Iodine (4 equivalents) as oxidant
Procedure:
The mixture of aromatic ketone, thiourea, and iodine was heated for 4 hours. After completion, hot water was added, and the mixture was cooled. Residual iodine was removed by washing with ethyl ether. The aqueous phase was neutralized with ammonium hydroxide and washed with distilled water. The product was isolated by filtration and purified by crystallization from ethanol:water (4:1).Yields:
Yields ranged from moderate to good (47% to 72%) depending on the substituents on the aromatic ring.
| Compound | Aromatic Substituent (R) | Yield (%) |
|---|---|---|
| This compound (analog) | 2,4-dimethyl | ~59-72% (estimated based on related compounds) |
- Notes:
The use of iodine as an oxidant facilitates the cyclization and formation of the thiazole ring.
Optimization and Characterization Techniques
Solvent Effects:
Polar solvents like dimethylformamide (DMF) can improve cyclization efficiency for polar intermediates, while ethanol and toluene are typical for reflux conditions.Temperature Control:
Reaction temperatures between 80°C and 120°C are optimal to balance reaction rate and yield.Purity and Structural Confirmation:
- High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction are used to confirm the structure of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) spectroscopy, including variable-temperature NMR, helps resolve conformational issues and confirm substitution patterns.
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) ensures purity and absence of impurities.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalysts/Oxidants | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | Thiourea + α-haloketone (2,4-dimethylphenacyl bromide) | Reflux in ethanol or toluene, 4 h, 80-120°C | POCl₃ (acid catalyst) or Iodine (oxidant) | 59-72% | Most common, straightforward cyclization |
| Condensation with Aromatic Aldehydes | 2-Aminothiazole + 2,4-dimethylbenzaldehyde | Reflux in ethanol, acetic acid catalyst | Acetic acid | Moderate | Used for Schiff base intermediates |
Research Findings and Notes
The Hantzsch synthesis is the preferred method for this compound due to its simplicity and relatively high yields.
The reaction mechanism involves nucleophilic attack of the thiourea sulfur on the α-haloketone carbon, followed by cyclization and elimination to form the thiazole ring.
Iodine acts as an effective oxidant to facilitate ring closure and improve yield.
Purification by crystallization from ethanol-water mixtures yields high-purity products suitable for biological testing.
Adjusting solvent polarity and temperature can optimize yield and purity.
Structural confirmation via HRMS, NMR, and X-ray crystallography is essential to verify the integrity of the synthesized compound.
Scientific Research Applications
Chemical Properties and Structure
5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine features a thiazole ring fused with a dimethylphenyl group. Its molecular formula is with a molecular weight of 204.29 g/mol. The compound's unique structure contributes to its diverse biological activities and chemical reactivity.
Medicinal Chemistry
Anti-inflammatory Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anti-inflammatory properties by inhibiting enzymes such as 5-lipoxygenase (5-LOX). A comparative study showed that certain thiazole derivatives have IC50 values indicating their potency as 5-LOX inhibitors.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl) | 0.25 | 5-LOX inhibition |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) vary based on structural modifications.
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Studies indicate that modifications at the phenyl ring enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | Caco-2 | TBD |
Biological Research
The compound serves as a probe in biological studies to investigate enzyme activities and binding interactions. Its ability to modulate specific molecular targets makes it valuable for exploring biochemical pathways.
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical properties facilitate the synthesis of complex molecules necessary for various industrial applications.
Case Studies
Case Study 1: Evaluation of Anticancer Properties
A notable study synthesized various thiazole derivatives to evaluate their anticancer activity. It was found that compounds with electron-donating groups at specific positions on the phenyl ring significantly increased anticancer activity. For instance, para-dimethyl substitution enhanced interaction with proteins involved in apoptosis pathways.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy of thiazole derivatives against drug-resistant strains of Staphylococcus aureus and Candida species. The findings indicated that certain modifications led to enhanced activity against methicillin-resistant strains and provided insights into developing new antimicrobial agents targeting resistant pathogens.
Mechanism of Action
The mechanism by which 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
Table 1: Key Structural Features of Selected Thiazole Derivatives
Key Observations :
- Substituent Position : Substitution at the 4-position of the thiazole ring (e.g., compounds 49, 20) is more common than at the 5-position. The 5-substituted target compound may exhibit distinct electronic and steric interactions in biological systems.
- Substituent Nature: Methyl groups (as in the target compound) enhance lipophilicity without the toxicity risks associated with halogens (e.g., Cl in compound 10).
- Molecular Weight : Halogenated analogs (e.g., compound 10) have higher molecular weights, which may impact pharmacokinetics compared to the methyl-substituted target compound.
Key Observations :
- Cytotoxic Activity: Oxadiazole derivatives with 2,4-dimethylphenyl groups (e.g., compound 101) show potent activity against leukemia and melanoma cell lines, suggesting that the dimethylphenyl motif enhances bioactivity .
- Antimicrobial Potential: Thiazoles with substituted phenyl groups (e.g., compound 15) are frequently explored as antimicrobial scaffolds due to their ability to disrupt microbial membranes or enzymes.
Biological Activity
5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in developing anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring fused with a dimethylphenyl group, which contributes to its biological properties.
1. Anti-inflammatory Activity
Research has shown that thiazole derivatives exhibit significant anti-inflammatory properties through the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis. A study highlighted that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory effects as a 5-LOX inhibitor in both in vitro and in vivo assays .
Table 1: Inhibitory Effects on 5-LOX Activity
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl) | 0.25 | 5-LOX inhibition |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. A focused library of thiazole compounds exhibited modest to significant antibacterial activity with minimum inhibitory concentrations (MIC) varying based on structural modifications .
Table 2: Antibacterial Activity Against Selected Strains
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Pseudomonas aeruginosa | TBD |
3. Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that modifications at the phenyl ring enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Compounds with specific substitutions demonstrated IC50 values lower than traditional chemotherapeutic agents like doxorubicin .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Caco-2 | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives where it was found that the presence of electron-donating groups at specific positions on the phenyl ring significantly increased anticancer activity. For instance, compounds with para-dimethyl substitution showed enhanced interaction with target proteins involved in apoptosis pathways .
Q & A
Q. What are the standard synthetic routes for 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with substituted benzonitriles or phenylthiosemicarbazides. For example:
- Intermediate formation : Reacting 2,4-dimethylbenzonitrile with thiosemicarbazide under reflux in ethanol or dichloromethane generates a thiosemicarbazone intermediate.
- Cyclization : Heating the intermediate with POCl₃ or other cyclizing agents (e.g., H₂SO₄) at 90–100°C forms the thiazole ring.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Key variables : Solvent polarity, temperature, and catalyst choice (e.g., acetic acid) critically affect reaction kinetics and yield .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are definitive?
- ¹H/¹³C NMR : Key signals include the NH₂ proton (δ 5.2–5.8 ppm, broad singlet) and aromatic protons (δ 6.8–7.4 ppm). The thiazole C2 carbon resonates at δ 165–170 ppm .
- Mass spectrometry : Molecular ion peaks [M+H]⁺ at m/z 219.1 (calculated for C₁₁H₁₃N₂S) confirm the molecular formula.
- IR spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=N (1590–1620 cm⁻¹) validate the core structure .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Disk diffusion or microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating potential .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to establish IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance scalability for structure-activity relationship (SAR) studies?
- High-throughput screening : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 6 hours to <1 hour .
- Catalyst optimization : Replace POCl₃ with BF₃·Et₂O to reduce side products (e.g., sulfonic acid derivatives) and improve yield to >80% .
- Green chemistry : Employ ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents, reducing waste generation by 40% .
Q. What crystallographic techniques resolve structural ambiguities in thiazole derivatives?
- Single-crystal X-ray diffraction : SHELXL refinement (CCDC deposition) confirms bond lengths (C-S: 1.71–1.73 Å) and dihedral angles between aryl/thiazole planes (e.g., 5–10° for minimal steric strain) .
- ORTEP diagrams : Visualize molecular packing and hydrogen-bonding networks (N–H⋯O/S interactions) critical for stability .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK), focusing on hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 (ΔG < −8 kcal/mol suggests strong binding) .
- QSAR modeling : Use descriptors like polar surface area (PSA < 90 Ų) and LogP (~2.5) to correlate with antimicrobial activity .
Q. How should researchers address contradictions in reported biological data (e.g., variable MIC values)?
- Batch variability analysis : Compare purity levels (HPLC >98% vs. 90%) and solvent residues (e.g., DMSO) that may inhibit assays .
- Strain-specific effects : Test against clinical isolates (e.g., methicillin-resistant S. aureus) rather than ATCC strains to account for resistance mechanisms .
- Assay standardization : Adopt CLSI guidelines for MIC determination, ensuring consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
